REACTION_SMILES
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[CH2:36]1[CH2:37][CH2:38][C:39]2=[N:44][CH2:43][CH2:42][CH2:41][N:40]2[CH2:45][CH2:46]1.[CH2:47]1[O:48][CH2:49][CH2:50][CH2:51]1.[Cl:1][c:2]1[cH:3][c:4]([CH2:17][OH:18])[c:5]([CH2:6][NH:7][C:8]([O:9][C:10]([CH3:11])([CH3:12])[CH3:13])=[O:14])[cH:15][cH:16]1.[c:19]1([P:20]([c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)(=[O:29])[N:33]=[N+:21]=[N-:22])[cH:30][cH:31][cH:32][cH:34][cH:35]1>>[Cl:1][c:2]1[cH:3][c:4]([CH2:17][NH2:33])[c:5]([CH2:6][NH:7][C:8]([O:9][C:10]([CH3:11])([CH3:12])[CH3:13])=[O:14])[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCc1ccc(Cl)cc1CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NP(=O)(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NCc1ccc(Cl)cc1CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |